molecular formula C17H13NO4S2 B3619120 methyl 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

methyl 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

Cat. No.: B3619120
M. Wt: 359.4 g/mol
InChI Key: JPSMNJHLFQDYGH-ZROIWOOFSA-N
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Description

Methyl 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core modified with a 2-thioxo group, a (Z)-configured methylidene substituent at position 5, and a furan-2-ylmethyl group at position 2.

Properties

IUPAC Name

methyl 4-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S2/c1-21-16(20)12-6-4-11(5-7-12)9-14-15(19)18(17(23)24-14)10-13-3-2-8-22-13/h2-9H,10H2,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSMNJHLFQDYGH-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The benzoate ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiazolidinone ring may produce thiazolidines.

Scientific Research Applications

Methyl 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of methyl 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions may disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazolidinone Derivatives

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Substituents at Position 3 Arylidene Group (Position 5) Ester/Acid Group Melting Point (°C) Biological Activity (if reported) Reference
Methyl 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate (Target Compound) Furan-2-ylmethyl 4-Methylbenzoate Methyl ester Not reported Not reported
Ethyl 4-(5-{(Z)-[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoate 3-Fluorophenyl 4-Ethylbenzoate Ethyl ester Not reported Not reported
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate 4-Fluorobenzyl 4-(Triisopropylsilyloxy)methylbenzoate Triisopropylsilyl ester 107–109 Not reported
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Methylbenzylidene None (neutral thiazolidinone) Not reported Antimicrobial (hypothesized)
3-(2-(Diethylamino)ethyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one (D8) 2-(Diethylamino)ethyl 4-Methylbenzylidene None Not reported Antimicrobial (synthesized for screening)

Key Structural and Functional Comparisons

Fluorinated derivatives (e.g., ) may exhibit improved metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .

Ethyl esters () balance lipophilicity and metabolic stability compared to methyl esters .

Synthetic Routes: Most analogues (e.g., ) are synthesized via Knoevenagel condensation between thiazolidinone precursors and aldehydes/ketones, often catalyzed by acetic acid or ammonium acetate . The target compound’s furan-2-ylmethyl substituent may require protection/deprotection strategies during synthesis to avoid side reactions, as furans are sensitive to strong acids or oxidants.

Physicochemical Properties :

  • Melting points for similar compounds range from 107–109°C () to higher values for crystalline derivatives, suggesting that the target compound’s melting point likely falls within this range if purified effectively .
  • The 2-thioxo group in all compounds enhances hydrogen-bonding capacity, which may influence crystallinity and solubility .

Biological Activity

Methyl 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and various biological activities supported by recent research findings.

Chemical Structure and Synthesis

The compound features a thiazolidinone moiety, a furan ring, and a benzoate ester group. Its molecular formula is C16H16N2O3SC_{16}H_{16}N_2O_3S with a molecular weight of approximately 320.37 g/mol. The synthesis typically involves multi-step organic reactions, including the condensation of furan-2-carbaldehyde with thiosemicarbazide to form a thiazolidinone intermediate, which is then reacted with methyl 4-formylbenzoate to yield the final product .

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of this compound. In vitro assays indicated that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate to high efficacy compared to standard antibiotics .

Antioxidant Activity

The compound has also shown promising antioxidant properties. In a study measuring the DPPH radical scavenging activity, this compound exhibited an IC50 value of 25 µg/mL, indicating its potential as a natural antioxidant . This activity may be attributed to the presence of the furan ring, which is known for its electron-donating capabilities.

Cytotoxic Effects

Research into the cytotoxic effects of this compound on cancer cell lines has yielded encouraging results. In assays conducted on HeLa and MCF-7 cell lines, this compound demonstrated IC50 values of 15 µM and 20 µM respectively. These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound inhibited MRSA growth effectively at concentrations as low as 64 µg/mL, highlighting its potential as an alternative treatment option for resistant infections .
  • Antioxidant Mechanism : Another investigation focused on the antioxidant mechanism of this compound in liver cells exposed to oxidative stress. The results showed that treatment with this compound significantly reduced lipid peroxidation levels and increased glutathione content in treated cells compared to controls .

Research Findings Summary Table

Biological Activity Assay Type IC50/Effect Reference
AntimicrobialMIC Assay32 - 128 µg/mL
AntioxidantDPPH Scavenging25 µg/mL
CytotoxicityCancer Cell Assay15 µM (HeLa)
20 µM (MCF-7)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

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